Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid structure
28575-34-0 structure
Product Name:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
Numéro CAS:28575-34-0
Le MF:C31H57N5O9
Mégawatts:643.812389135361
MDL:MFCD00214071
CID:266499
PubChem ID:5481345
Update Time:2025-04-19

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
    • ACETYL PEPSTATIN
    • Acetyl-Pepstatin
    • 5hvp
    • Ac-Pepstain
    • Ac-Val-Val-Sta-Ala-Sta
    • N-Acetyl Pepstatin
    • Pepsidin C
    • Pepsidine C
    • Pepstatin Ac
    • Pepstatin acetate
    • SCHEMBL10777706
    • BDBM50368642
    • Pepstatin A (acetate)
    • Acetylpepstatin
    • MFCD00214071
    • 28575-34-0
    • Pepstatin A, 1-(N-acetyl-L-valine)-
    • J-017129
    • CS-0033333
    • AKOS027470304
    • Pepsin inhibitor S-PI-D (8CI)
    • DTXSID70182781
    • S-PI (pepsin inhibitor)
    • L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
    • S-PI
    • CHEMBL301728
    • L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
    • HY-P1436
    • L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
    • Pepsin inhibitor (Streptomyces naniwaensis)
    • (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
    • DA-50147
    • DA-50148
    • MDL: MFCD00214071
    • Piscine à noyau: 1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
    • La clé Inchi: WKYBEGDEGRCZNF-LBTYKNIQSA-N
    • Sourire: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C)=O)=O)=O

Propriétés calculées

  • Qualité précise: 643.41600
  • Masse isotopique unique: 643.41562841g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 45
  • Nombre de liaisons rotatives: 20
  • Complexité: 1000
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.7
  • Surface topologique des pôles: 223Ų

Propriétés expérimentales

  • Le PSA: 223.26000
  • Le LogP: 2.39550

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Informations de sécurité

  • Wgk Allemagne:3

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Apollo Scientific
BIMI7332-25mg
Acetyl pepstatin
28575-34-0
25mg
£28.00 2025-02-19
Apollo Scientific
BIMI7332-100mg
Acetyl pepstatin
28575-34-0
100mg
£295.00 2023-06-14
abcr
AB478399-25 mg
Acetyl-Pepstatin
28575-34-0
25mg
€200.20 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-5mg
Acetyl-Pepstatin
28575-34-0 95%
5mg
¥540.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-25mg
Acetyl-Pepstatin
28575-34-0 95%
25mg
¥1,619.10 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-100mg
Acetyl-Pepstatin
28575-34-0 95%
100mg
¥5,399.10 2022-09-02
abcr
AB478399-25mg
Acetyl-Pepstatin; .
28575-34-0
25mg
€89.80 2024-08-03
SHENG KE LU SI SHENG WU JI SHU
sc-203802-1mg
Acetyl-Pepstatin,
28575-34-0
1mg
¥1309.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-203802-1 mg
Acetyl-Pepstatin,
28575-34-0
1mg
¥1,309.00 2023-07-11
1PlusChem
1P002W6S-25mg
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
28575-34-0
25mg
$75.00 2023-12-17

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Littérature connexe

Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD